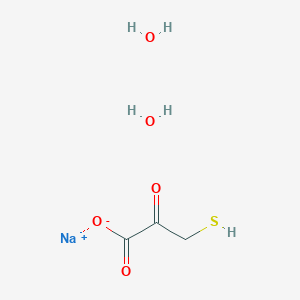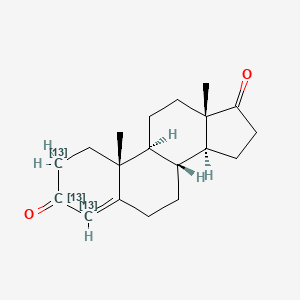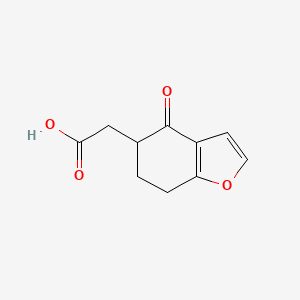
Sodium mercaptopyruvate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium mercaptopyruvate dihydrate is a chemical compound with the molecular formula C3H3NaO3S·2H2O. It is a modified form of pyruvic acid and plays a significant role in cysteine and methionine metabolism. This compound is an important intermediate in the mercaptopyruvate pathway, contributing to the maintenance of cellular redox status .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium mercaptopyruvate dihydrate can be synthesized through the transamination of cysteine by cysteine or aspartate transaminase, resulting in the formation of 3-mercaptopyruvate. This intermediate is then converted to this compound by reacting with sodium hydroxide and water .
Industrial Production Methods: Industrial production methods for this compound typically involve the large-scale synthesis of 3-mercaptopyruvate followed by its conversion to the sodium salt form. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium mercaptopyruvate dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to 3-mercaptolactate by lactate dehydrogenase.
Substitution: It can undergo substitution reactions with electrophiles to form various derivatives.
Major Products:
Oxidation: Disulfides
Reduction: 3-Mercaptolactate
Substitution: Various substituted derivatives
Scientific Research Applications
Sodium mercaptopyruvate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: It plays a crucial role in the metabolism of cysteine and methionine, contributing to cellular redox balance.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Sodium mercaptopyruvate dihydrate exerts its effects through several mechanisms:
Metabolism: It is involved in the transamination of cysteine to 3-mercaptopyruvate, which is then converted to pyruvate by 3-mercaptopyruvate sulfurtransferase.
Antioxidant Properties: It reacts with nitroprusside to form 3-bromopyruvic acid, exhibiting antioxidant properties.
Inhibition of Cyclase Activity: It inhibits cyclase activity in liver cells, reducing the production of prostaglandins, which are important inflammatory mediators
Comparison with Similar Compounds
- 3-Mercapto-2-oxopropionic acid sodium salt dihydrate
- 3-Mercaptopyruvic acid sodium salt dihydrate
Comparison: Sodium mercaptopyruvate dihydrate is unique due to its specific role in the mercaptopyruvate pathway and its ability to maintain cellular redox status. Its antioxidant properties and inhibition of cyclase activity also distinguish it from other similar compounds .
Properties
Molecular Formula |
C3H7NaO5S |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
sodium;2-oxo-3-sulfanylpropanoate;dihydrate |
InChI |
InChI=1S/C3H4O3S.Na.2H2O/c4-2(1-7)3(5)6;;;/h7H,1H2,(H,5,6);;2*1H2/q;+1;;/p-1 |
InChI Key |
UTBPRNHFBUIAMM-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)C(=O)[O-])S.O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053389.png)


![2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol;hydrate](/img/structure/B12053409.png)
![2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053415.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12053430.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053432.png)
![Tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate](/img/structure/B12053433.png)
![4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053434.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053441.png)


